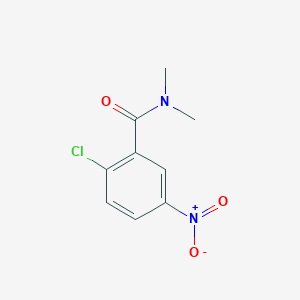

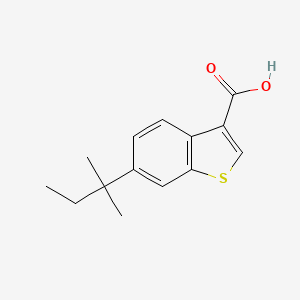

2-chloro-N,N-dimethyl-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,N-dimethyl-5-nitrobenzamide (also known as 2-Cl-DMBz or 2-Cl-DMBzA) is a synthetic, organic compound that has recently gained traction in the scientific community due to its numerous applications. It is a white crystalline solid with a molecular weight of 262.6 g/mol and a melting point of 71-73 °C. 2-Cl-DMBzA has been used as an intermediate in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as a reagent for the detection of certain proteins. It has also been used in the study of enzyme kinetics, as well as in the development of new drugs.

Scientific Research Applications

Synthesis and Derivatives

- Synthesis of Chlorantraniliprole : Research demonstrates the use of similar nitrobenzamide derivatives in the synthesis of chlorantraniliprole, a prominent insecticide. Starting with 3-methyl-2-nitrobenzoic acid, a series of reactions including esterification, reduction, chlorination, and aminolysis led to the creation of key intermediates, further amidated to produce chlorantraniliprole with significant yields. This highlights the compound's potential application in the synthesis of agrochemicals (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).

Crystal Engineering and Molecular Interaction

- Crystal Engineering with Hydrogen and Halogen Bonds : Studies on compounds related to 2-chloro-N,N-dimethyl-5-nitrobenzamide reveal their role in crystal engineering, showcasing how molecular tapes mediated via strong hydrogen bonds and weak halogen interactions can be utilized for crystal design. This demonstrates the compound's relevance in materials science for designing crystal structures with specific properties (B. K. Saha, A. Nangia, M. Jaskólski, 2005).

Antidiabetic Activity

- Synthesis and Evaluation as Antidiabetic Agents : A study focused on derivatives of nitrobenzamide compounds synthesized and evaluated for their antidiabetic potential against α-glucosidase. One compound, in particular, showed significant activity, suggesting that certain structural modifications can enhance their biological efficacy. This implies potential applications of related compounds in developing antidiabetic medications (Samridhi Thakral, R. Narang, M. Kumar, Vikramjeet Singh, 2020).

Structural Characterisation

- Spectroscopic and Structural Characterisation : Research into the spectroscopic and structural characteristics of p-nitrobenzamide compounds, including experimental and theoretical studies (DFT), highlights their potential in understanding the molecular geometry, vibrational frequencies, and overall stability of nitrobenzamide derivatives. This foundational knowledge is crucial for designing compounds with desired physical and chemical properties (N. Burcu Arslan, C. Kazak, F. Aydın, 2015).

Molecular Dynamics and Simulation

- Molecular Dynamics Simulation Studies : Another study demonstrated the application of molecular docking and dynamic simulation studies on nitrobenzamide derivatives to validate their potential as antidiabetic agents. This approach provides insights into the interactions between the compound and biological targets, which is essential for drug development processes (Samridhi Thakral, R. Narang, M. Kumar, Vikramjeet Singh, 2020).

Properties

IUPAC Name |

2-chloro-N,N-dimethyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGILBXYTKHRLRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)